1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pentan-3-one
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Overview
Description
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pentan-3-one: is an organic compound with the molecular formula C14H22O . It is a derivative of pentanone, featuring a cyclohexene ring with three methyl groups attached. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pentan-3-one typically involves the reaction of cyclohexene derivatives with pentanone under specific conditions. One common method includes the use of Grignard reagents to introduce the pentanone moiety to the cyclohexene ring. The reaction is usually carried out in an anhydrous environment to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation and alkylation processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Nucleophiles: Halides, amines, and alcohols
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted cyclohexene derivatives
Scientific Research Applications
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pentan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pentan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
- 3-Penten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
Comparison
Compared to its similar compounds, 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pentan-3-one is unique due to its specific structural arrangement, which influences its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
68480-17-1 |
---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
1-(2,6,6-trimethylcyclohex-2-en-1-yl)pentan-3-one |
InChI |
InChI=1S/C14H24O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7,13H,5-6,8-10H2,1-4H3 |
InChI Key |
KUZMAEUMYSXKOU-UHFFFAOYSA-N |
SMILES |
CCC(=O)CCC1C(=CCCC1(C)C)C |
Canonical SMILES |
CCC(=O)CCC1C(=CCCC1(C)C)C |
68480-17-1 | |
Synonyms |
5-(2,6,6-trimethyl-2-cyclohexenyl)-pentan-3-one dihydromethyl-alpha-ionone |
Origin of Product |
United States |
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